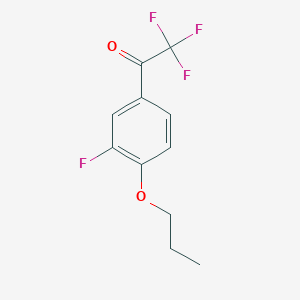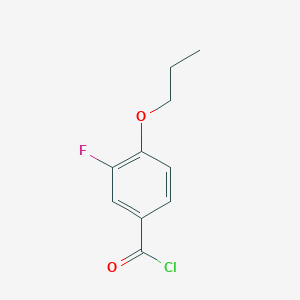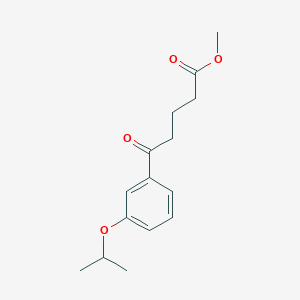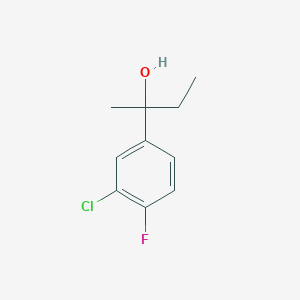
3'-Fluoro-4'-n-propoxy-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound known for its unique chemical properties. It is a clear, pale liquid with a molecular weight of approximately 250.19 g/mol . This compound is utilized in various scientific and industrial applications due to its distinct structural features and reactivity.
Métodos De Preparación
The synthesis of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the condensation of 2,2,2-trifluoroacetophenone with appropriate fluorinated and alkoxy substituents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality of the compound.
Análisis De Reacciones Químicas
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Condensation: It can condense with biphenyl, terphenyl, and other aromatic compounds to form new aromatic polymers.
Substitution: The fluorine and propoxy groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, organozinc compounds, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone is employed in various scientific research applications:
Biology: Its unique chemical structure makes it a valuable tool in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves its ability to act as an organocatalyst. It facilitates the oxidation of tertiary amines and azines to N-oxides by providing a reactive site for the transfer of oxygen atoms . The molecular targets and pathways involved include the interaction with specific functional groups in the substrate molecules, leading to the desired oxidation products.
Comparación Con Compuestos Similares
3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: A precursor in the synthesis of various fluorinated compounds.
Phenyl trifluoromethyl ketone: Known for its use in organic synthesis and as a building block for more complex molecules.
The uniqueness of 3’-Fluoro-4’-n-propoxy-2,2,2-trifluoroacetophenone lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-5-17-9-4-3-7(6-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCWEDKRSSCIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000508.png)



![1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000541.png)

![4-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B8000574.png)


